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molecular formula C12H17NO5S B8335325 3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester

3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester

Cat. No. B8335325
M. Wt: 287.33 g/mol
InChI Key: BGTYJVNIZNHKDJ-UHFFFAOYSA-N
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Patent
US08853208B2

Procedure details

Sodium borohydride was added to a suspension of 3-tert-butoxycarbonylamino-5-formylthiophene-2-carboxylic acid methyl ester (1.5 g) in ethanol/water (95 mL/95 mL) at 0° C. The reaction was then stirred at this temperature for 1 h. Then ethyl acetate and water were added, and the aqueous phase was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated. The product with the molecular weight of 287.34 (C12H17NO5S) was obtained in this way; MS (ESI): 288 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]([C:7]1[S:8][C:9]([CH:20]=[O:21])=[CH:10][C:11]=1[NH:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[O:6].C(OCC)(=O)C.O>C(O)C.O>[CH3:3][O:4][C:5]([C:7]1[S:8][C:9]([CH2:20][OH:21])=[CH:10][C:11]=1[NH:12][C:13]([O:15][C:16]([CH3:17])([CH3:19])[CH3:18])=[O:14])=[O:6] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1NC(=O)OC(C)(C)C)C=O
Name
ethanol water
Quantity
95 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was then stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 287.34 (C12H17NO5S) was obtained in this way

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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